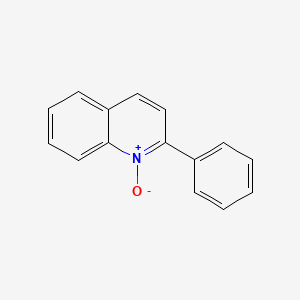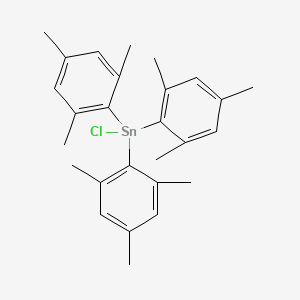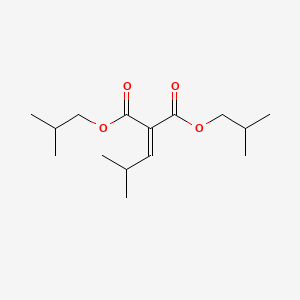
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate is an organic compound with the molecular formula C15H26O4 It is known for its unique structure, which includes two 2-methylpropyl groups and a 2-methylpropylidene group attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl)(2-methylpropylidene)propanedioate typically involves esterification reactions. One common method is the reaction of 2-methylpropyl alcohol with propanedioic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(2-methylpropyl)(2-methylpropylidene)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-methylpropyl)propanedioate: Lacks the 2-methylpropylidene group.
Bis(2-methylpropyl)malonate: Contains a malonate backbone instead of propanedioate.
Bis(2-methylpropyl)succinate: Features a succinate backbone.
Uniqueness
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate is unique due to the presence of both 2-methylpropyl and 2-methylpropylidene groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications and research purposes.
Eigenschaften
CAS-Nummer |
5468-25-7 |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 2-(2-methylpropylidene)propanedioate |
InChI |
InChI=1S/C15H26O4/c1-10(2)7-13(14(16)18-8-11(3)4)15(17)19-9-12(5)6/h7,10-12H,8-9H2,1-6H3 |
InChI-Schlüssel |
WMFYBCGVCKZTOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(=CC(C)C)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)
![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)


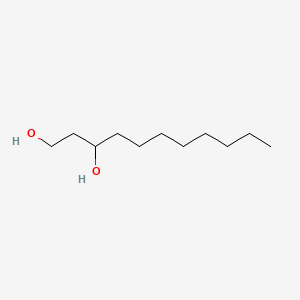
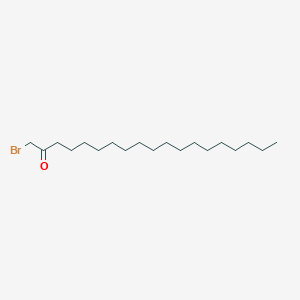

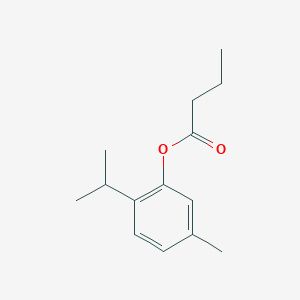
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)

